molecular formula C102H172N36O32S7 B122063 Ziconotide CAS No. 150770-63-1

Ziconotide

Cat. No. B122063
M. Wt: 2639.2 g/mol
InChI Key: BPKIMPVREBSLAJ-QTBYCLKRSA-N
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Description

Ziconotide, also known as SNX-111, is a synthetic form of an ω-conotoxin peptide derived from the cone snail Conus magus . It is sold under the brand name Prialt . It is used to manage severe chronic pain in patients who cannot tolerate or have not responded adequately to other treatments such as intrathecal morphine and systemic analgesics . It is an atypical analgesic agent that is 1,000 times as powerful as morphine .


Synthesis Analysis

Ziconotide is a neurotoxic peptide comprising 25 amino acids with three disulphide bonds . It can be synthesized without loss of proper bond formation or structural elements . A study has shown that ziconotide can be delivered across a blood-brain barrier model using viral nanocontainers .


Molecular Structure Analysis

The molecular formula of Ziconotide is C102H172N36O32S7 . It has an average mass of 2639.134 Da and a monoisotopic mass of 2637.098389 Da .


Chemical Reactions Analysis

Ziconotide inhibits N-type calcium channels involved in nociceptive signalling, primarily in the dorsal horn of the spinal cord . Although binding is reversible, careful dosing is required to ensure therapeutic effects while minimizing adverse effects .


Physical And Chemical Properties Analysis

Ziconotide is a solid substance . It is soluble in water (100 mg/mL) and DMSO (25 mg/mL) when ultrasonicated .

Scientific Research Applications

1. Therapeutic Utility and Patent Landscape

Ziconotide, derived from conotoxins of the genus Conus, has shown potential in treating various nervous system and neurological disorders. It stands out as the first clinically used conotoxin for treating a neurological disorder. This has spurred significant patent activity, particularly in the area of peptides interacting with nicotinic acetylcholine receptors and those blocking voltage-gated ion channels (Jones et al., 2001).

2. Mechanism of Action in Chronic Pain Treatment

Ziconotide's mechanism of action is unique, involving potent and selective blockade of neuronal N-type voltage-sensitive calcium channels (N-VSCCs). This direct blockade inhibits the activity of pain-sensing primary nociceptors, distinguishing Ziconotide from other analgesics, including opioids. Its ability to provide significant pain relief in severe chronic pain sufferers, especially those who have not responded to opiate therapy, highlights its potential in chronic pain management (Miljanich, 2004).

3. Safety and Efficacy in Pain Management

Ziconotide has been approved by the US FDA for managing severe chronic pain, particularly when administered intrathecally. Its safety and efficacy have been demonstrated in multiple studies, and it is expected to be metabolized by endopeptidases and exopeptidases, reducing the likelihood of metabolic interactions with other drugs (Smith & Deer, 2009).

4. Pharmacology and Clinical Application

As a peptidic drug, Ziconotide's analgesic efficacy results from interrupting pain signaling at the spinal cord level. It has been approved for treating severe chronic pain in patients, particularly through the intrathecal route. Importantly, prolonged administration does not lead to addiction or tolerance, making it a significant option in pain treatment regimens (McGivern, 2007).

5. Evaluation in Chronic Pain Treatment

Ziconotide, as a neuron-specific N-type calcium channel blocker, exhibits both analgesic and neuroprotective effects. Its spinal administration produces analgesia by blocking neurotransmitter release from primary nociceptive afferents. This mode of action, coupled with the absence of tolerance development and reduced systemic toxicity through intrathecal administration, emphasizes its favorable risk/benefit ratio (Jain, 2000).

6. Long-Term Intrathecal Treatment

Data from Italian pain centers on long-term intrathecal ziconotide infusion indicates that it is a common treatment option for refractory chronic pain, showing a safe profile and sustained analgesic effect. This suggests that ziconotide could be beneficial for patients with intractable pain (Raffaeli et al., 2011).

7. Dosing and Administration Strategies

Ziconotide is a non-opioid analgesic administered intrathecally. Novel dosing strategies are being explored to improve clinical outcomes, highlighting the importance of comprehensive and clinically relevant dosing and administration strategies for managing refractory chronic pain (McDowell & Pope, 2016).

Safety And Hazards

Ziconotide has a narrow therapeutic window . Patients taking ziconotide may experience cognitive and neuropsychiatric symptoms, reduced levels of consciousness, and elevated serum creatine kinase levels . In addition, ziconotide may increase the risk of infection, including serious cases of meningitis . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Ziconotide .

properties

IUPAC Name

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKIMPVREBSLAJ-QTBYCLKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H172N36O32S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883174
Record name Ziconotide
Source EPA DSSTox
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Molecular Weight

2639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water and is practically insoluble in methyl tert-butyl ether
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nociceptive pain signalling is a complex processing pathway involving peripheral nociceptors, primary afferent nerve fibres, and downstream CNS neurons located in the spinal cord. Voltage-gated calcium channels (VGCCs) are important regulatory components of neural signalling and include the N-type (Cav2.2) heteromultimeric high-voltage type calcium channels. Chronic pain conditions, including inflammatory and neuropathic pain, often involve the aberrant upregulation of VGCC activity through various cellular mechanisms, which can lead to allodynia and hyperalgesia. Specifically, N-type channel activation in lightly myelinated Aδ- and C-fibres is known to mediate the release of neurotransmitters substance P (SP), calcitonin gene-related peptide (CGRP), and glutamate, which influence downstream neural activation and pain perception. In addition, SP and CGRP induce inflammation, potentially exacerbating pre-existing inflammatory chronic pain. Ziconotide belongs to the ω-conotoxin class of neurotoxic peptides derived from the cone snail _Conus magus_ which are capable of inhibiting N-type VGCCs. Although the exact mechanism is yet to be elucidated, it is thought that ω-conotoxins function through direct occlusion of the ion pore to prevent calcium translocation across the membrane. Additional studies involving expression of chimeric subunits and molecular modelling suggest that insertion of the ziconotide Met12 residue into a hydrophobic pocket formed by Ile300, Phe302, and Leu305 of Cav2.2 increases binding and may be associated with toxic adverse effects., /Ziconotide/ is a N-type calcium channel blocker (NCCB). Voltage-sensitive calcium channel (VSCC) conduction plays a major role in the transmission of pain. The N-type VSCC's are found in high concentrations in the dorsal root ganglion cells responsible for the spinal processing of pain. Ziconotide selectively and reversibly binds to and blocks these channels without interacting with other ion channels or cholinergic, monoaminergic or mu and delta-opioid receptors. Ziconotide thus inhibits the spinal signalling of pain.
Record name Ziconotide
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Record name ZICONOTIDE
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Product Name

Ziconotide

CAS RN

107452-89-1
Record name Ziconotide [USAN:INN]
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Record name Ziconotide
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Record name Ziconotide
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Record name ZICONOTIDE
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Citations

For This Compound
7,840
Citations
JA Williams, M Day, JE Heavner - Expert opinion on …, 2008 - Taylor & Francis
… safety, efficacy and dosing information for ziconotide. Methods: The sources searched for … the words ziconotide, conotoxins and pain. Results/conclusion: Ziconotide is administered …
Number of citations: 188 www.tandfonline.com
JE Pope, TR Deer - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
Introduction: Ziconotide is an N-type calcium channel antagonist to treat chronic pain that is delivered intrathecally. It is the only intrathecal, FDA-approved, non-opioid analgesic and is …
Number of citations: 159 www.tandfonline.com
JG McGivern - Neuropsychiatric disease and treatment, 2007 - Taylor & Francis
… Ziconotide is a powerful analgesic drug that has a unique mechanism of action … ziconotide likely results from its ability to interrupt pain signaling at the level of the spinal cord. Ziconotide …
Number of citations: 358 www.tandfonline.com
A Schmidtko, J Lötsch, R Freynhagen, G Geisslinger - The Lancet, 2010 - thelancet.com
… , ziconotide has a narrow therapeutic window because of substantial CNS side-effects, and thus treatment with ziconotide … and limitations of intrathecal ziconotide treatment and review …
Number of citations: 365 www.thelancet.com
AW Burton, TR Deer, MS Wallace… - Pain …, 2010 - painphysicianjournal.com
… Ziconotide is a nonopioid intrathecal analgesic used to manage severe … ziconotide. Objectives: The purpose of this review is to compare and discuss the different methods of ziconotide …
Number of citations: 53 www.painphysicianjournal.com
RD Penn, JA Paice - Pain, 2000 - Elsevier
The ω-conopeptide, ziconotide, is an N-type calcium-channel blocker that has been shown to produce antinociception in animals using formalin and hot-plate tests. Initial reports of …
Number of citations: 223 www.sciencedirect.com
PS Staats, T Yearwood, SG Charapata, RW Presley… - Jama, 2004 - jamanetwork.com
… We excluded 3 patients in the ziconotide group because of insufficient VASPI data, leaving … ziconotide and 40 receiving placebo, an ITT group of 71 patients receiving ziconotide and 40 …
Number of citations: 739 jamanetwork.com
…, R Kartzinel, Ziconotide 301 Study Group - Journal of pain and …, 2006 - Elsevier
Safety and efficacy data from a study of slow intrathecal (IT) ziconotide titration for the management of severe chronic pain are presented. Patients randomized to ziconotide (n=112) or …
Number of citations: 324 www.sciencedirect.com
GP Miljanich - Current medicinal chemistry, 2004 - ingentaconnect.com
… Clinical studies of ziconotide in more than 2,000 patients reveal important correlations to ziconotide’s non-clinical pharmacology. For example, ziconotide provides significant pain relief …
Number of citations: 703 www.ingentaconnect.com
RL Rauck, MS Wallace, AW Burton, L Kapural… - Pain …, 2009 - Wiley Online Library
… Ziconotide is a nonopioid intrathecal (IT) analgesic option for patients with neuropathic pain … The objective of this article is to review the published literature on ziconotide for the …
Number of citations: 116 onlinelibrary.wiley.com

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